Product packaging for UL-766(Cat. No.:)

UL-766

Cat. No.: B1195032
M. Wt: 988.26
InChI Key: MRAOVJTWSZZVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Near-Infrared (NIR) Fluorophores in Chemical Biology

The history of molecular probes in chemical biology traces back to the synthesis of fluorescein (B123965) in 1871, marking the beginning of using exogenous fluorescent markers for biological studies. drugtargetreview.comnih.gov Following fluorescein, cyanine (B1664457) dyes were synthesized, initially for the photographic industry. drugtargetreview.com Cyanine dyes, structurally distinct from xanthene dyes like fluorescein, offered a wider range of absorption and emission wavelengths and improved solubility in aqueous systems, making them useful for labeling biomolecules. drugtargetreview.com However, early cyanine dyes faced limitations, including stability issues and unpredictable wavelength shifts upon conjugation. drugtargetreview.com The development of the Alexa Fluor family addressed some of these issues through chemical modifications of existing frameworks, resulting in enhanced brightness, photostability, and water solubility. drugtargetreview.com

The push towards the near-infrared (NIR) region (650-900 nm) for fluorescence imaging is driven by the desire for deeper tissue penetration and reduced background autofluorescence inherent in visible light imaging. unl.edursc.orgresearchgate.net This has led to extensive development of NIR fluorophores and molecular probes for various biomedical applications, including in vivo imaging and diagnosis. rsc.orgrsc.orgresearchgate.net The second near-infrared window (NIR-II, 1000-1700 nm) offers even greater penetration depth due to further reduced scattering and minimal absorption. rsc.orgresearchgate.netthno.org The development of probes for both NIR-I and NIR-II windows is an active area of research in chemical biology and molecular imaging. rsc.orgthno.org

Rationale for the Development of Advanced Cyanine-Based Chemical Probes

The development of advanced cyanine-based chemical probes is driven by the need for imaging agents with improved photophysical properties, enhanced stability, and tailored biological interactions. While traditional cyanine dyes have proven useful, their limitations, such as a propensity for aggregation upon conjugation to biomolecules and reactivity with biological thiols, have spurred the design of next-generation variants. acs.orgdaneshyari.comnih.gov

Rational design plays a crucial role in tailoring the properties of fluorescent probes. nih.gov By modifying the chemical structure of the fluorophore core and appending various functional groups, researchers can tune spectral properties, enhance brightness, improve water solubility, and control reactivity and targeting. nih.gov For cyanine dyes, strategies have focused on addressing issues like H-aggregation and improving resistance to chemical degradation in biological environments. acs.orgdaneshyari.comnih.gov The introduction of specific substituents, such as polyethylene (B3416737) glycol chains for increased water solubility and modified linkages at the C4' position, has been explored to improve performance. acs.orgdaneshyari.comnih.gov

The specific need for visualizing anatomical structures like the ureter during surgery has also driven the development of specialized probes. Iatrogenic ureteral injury is a significant concern during abdominal and pelvic procedures, and real-time visualization using fluorescent markers can help mitigate this risk. daneshyari.comnih.govresearchgate.net This application requires dyes that are efficiently and selectively cleared by the kidneys to highlight the ureters with minimal background signal. daneshyari.comnih.govnih.gov

Positioning of UL-766 within the Landscape of Next-Generation Molecular Imaging Agents

This compound is positioned as a next-generation molecular imaging agent specifically designed for fluorescence-guided surgery, particularly for visualizing the ureter. daneshyari.comnih.govnih.govamegroups.org Its development was informed by the limitations of existing dyes like Indocyanine Green (ICG) and methylene (B1212753) blue, which, while clinically available, have suboptimal properties for specific applications like ureter visualization due to factors like mixed clearance pathways or optical limitations. nih.govresearchgate.net

This compound is a water-soluble, net-neutral C4'-O-alkyl heptamethine cyanine. daneshyari.comnih.govnih.govmedkoo.com This specific structural design contributes to its advantageous properties. Unlike some earlier cyanine dyes with C4'-O-aryl substituents, this compound demonstrates reduced reactivity towards biological nucleophiles like glutathione (B108866) and the cellular proteome, which can cause undesirable off-target labeling. daneshyari.comnih.govnih.govusc.gal

A key feature positioning this compound as an advanced agent is its efficient and nearly exclusive renal clearance. daneshyari.comnih.govnih.govnih.govusc.gal This property is crucial for its intended application, as it allows for clear visualization of the ureters with minimal background fluorescence from surrounding tissues and organs, unlike dyes with significant hepatobiliary excretion. rsc.orgnih.gov Studies in animal models have demonstrated this selective renal clearance and the ability of this compound to visualize the ureter effectively. daneshyari.comnih.govnih.govnih.govamegroups.orgusc.gal

Compared to some benchmark heptamethine cyanines, this compound exhibits excellent chemical stability. daneshyari.comnih.govmedkoo.comnih.gov However, research also suggests that the heptamethine polyene in this compound can be susceptible to photobleaching due to reactivity with singlet oxygen, indicating ongoing areas for improvement in cyanine dye design for enhanced photostability under intense illumination. nih.gov

Detailed Research Findings on this compound

Research into this compound has primarily focused on evaluating its synthesis, chemical properties, and performance as a fluorescent marker for ureter visualization in preclinical models.

Synthesis and Chemical Properties

This compound is a heptamethine cyanine dye with a specific substitution pattern designed to impart desirable properties. Its chemical name is 1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-2-((E)-2-((E)-3-(2-((E)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)-2-(3-(trimethylammonio)propoxy)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate. medkoo.com The synthesis involves a sequence including an N-to-O transposition reaction, providing access to the C4'-O-alkyl heptamethine cyanine core. daneshyari.comnih.govusc.gal The molecule incorporates triethylene glycol chains appended to the indolenine nitrogens and a trimethyl-alkyl-ammonium ether group on the meso position of the cyanine polyene. rsc.orgdaneshyari.comnih.gov These substituents contribute to its high water solubility and its net-neutral zwitterionic character. acs.orgdaneshyari.comnih.gov

A key chemical property of this compound is its stability and reduced reactivity compared to some earlier cyanine dyes. Unlike molecules with a C4'-O-aryl substituent, this compound is reported to be not reactive towards glutathione and the cellular proteome. daneshyari.comnih.govnih.govusc.gal This reduced reactivity is significant as it minimizes potential off-target labeling and improves the specificity of the probe. daneshyari.comnih.gov

In terms of photophysical properties, this compound exhibits absorption and emission maxima in the near-infrared region. In phosphate-buffered saline (PBS), its maximum absorption is at 766 nm and maximum emission is at 789 nm. rsc.org In vitro studies have demonstrated its high stability in serum. rsc.org

However, comparative studies have also highlighted areas for potential improvement. While chemically stable, the electron-rich heptamethine polyene within this compound makes it susceptible to reaction with photogenerated singlet oxygen, potentially leading to photobleaching under intense light exposure compared to sterically shielded cyanines. nih.gov

Preclinical Evaluation and Performance

Preclinical evaluation of this compound has primarily been conducted in animal models, focusing on its ability to visualize the ureter and its pharmacokinetic profile. Studies in rats and pigs have assessed its performance for fluorescence imaging of the ureters. amegroups.org

A significant finding is the exclusive renal clearance of this compound after intravenous administration. daneshyari.comnih.govnih.govnih.govamegroups.orgusc.gal This is a critical property for a ureter-specific imaging agent, as it ensures the dye is concentrated in the urinary tract, providing high contrast for visualization. In contrast, other dyes like IRDye-800CW show more complex biodistribution with accumulation in the bile duct, intestine, and kidneys. rsc.orgnih.gov

Quantitative assessment of this compound's performance has included measuring signal intensity using metrics like the Contrast-Background-Ratio (CBR) or Signal-to-Background Ratio (SBR). Studies have shown that this compound can provide a signal intensity, expressed as CBR, twice as high compared to IRDye-CW800 for ureter visualization in rats. amegroups.org Visualization of the ureter with this compound has been reported to be possible immediately after injection and for at least 60 minutes. nih.gov

Animal models of abdominal surgery have revealed the efficient and nearly exclusive renal clearance of this compound in vivo. daneshyari.comnih.govnih.govusc.gal This selective clearance minimizes background signal in surrounding organs, enhancing the clarity of ureter visualization.

While this compound has shown promising results in preclinical studies, it's important to note that information on its toxicity is limited, as it is described as a novel dye in research contexts. nih.govresearchgate.net

Table 1 summarizes key chemical and photophysical properties of this compound based on available research findings.

PropertyValue / DescriptionSource(s)
Chemical Name1-(2-(2-(2-Methoxyethoxy)ethyl)-2-((E)-2-((E)-3-(2-((E)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)-2-(3-(trimethylammonio)propoxy)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate medkoo.com
SynonymsUreter-Label-766, UreterLabel766, Ureter Label 766, Ureter Label-766, UL766, UL 766 medkoo.commybiosource.com
PubChem CID11967809 uva.nl
Molecular Weight988.26 (Batch specific may vary) medkoo.com
Chemical ClassHeptamethine Cyanine Dye daneshyari.comnih.govnih.govnih.gov
Water SolubilityHigh acs.orgdaneshyari.comnih.govusc.gal
Net ChargeNet Neutral (Zwitterionic) acs.orgdaneshyari.comnih.gov
Reactivity with ThiolsNot reactive towards glutathione and cellular proteome daneshyari.comnih.govnih.govusc.gal
Absorption Maximum (PBS)766 nm rsc.org
Emission Maximum (PBS)789 nm rsc.org
Serum StabilityHigh (in vitro) rsc.org
Clearance PathwayEfficient and nearly exclusive renal clearance (in vivo) daneshyari.comnih.govnih.govnih.govusc.gal

Table 2 presents a summary of preclinical imaging findings comparing this compound to other dyes.

DyeAnimal ModelAdministration RouteDose (mg/kg)Key FindingComparison Dye(s)Source(s)
This compoundRats, PigsIntravenousNot specified in summary, but 0.09 mg/kg mentioned in one study for rats. nih.govPromising fluorescent contrast agent for ureter visualization. amegroups.org Signal intensity (CBR) twice as high as IRDye-CW800 in rats. amegroups.org Exclusive renal clearance, no background fluorescence noted in rats. nih.gov Visualization for at least 60 min in rats. nih.govIRDye-CW800, IRDye-800BK amegroups.org, CW800 nih.gov, 800CW rsc.orgnih.gov rsc.orgnih.govnih.govamegroups.org
IRDye-CW800RatsIntravenousNot specified in summaryComplex biodistribution, mostly in bile duct, intestine, and kidneys. rsc.orgnih.govThis compound rsc.orgnih.gov
IRDye-800BKNot specifiedNot specifiedNot specifiedHigher tumor-background-ratio (TBR) compared to IRDye-CW800, mainly cleared by kidneys. amegroups.orgIRDye-CW800 amegroups.org
ZW800-1PatientsIntravenous0.5–5.0 mgAllows real-time assessment of ureter structure and function, visualizes motility and patency. amegroups.org Exclusive renal clearance. researchgate.netNot specified researchgate.netamegroups.org
Liposomal ICGMice, PigsIntravenous4-16 mg/kg (mice), 3 mg/kg (pigs)Improved renal excretion compared to free ICG in mice, visualization for at least 90 min. researchgate.net Relatively bright background from surrounding tissue in pigs. researchgate.netFree ICG researchgate.net

Properties

Molecular Formula

C50H73N3O13S2

Molecular Weight

988.26

IUPAC Name

1-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-2-((E)-2-((E)-3-(2-((E)-1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)-2-(3-(trimethylammonio)propoxy)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

InChI

InChI=1S/C50H73N3O13S2/c1-49(2)42-36-40(67(54,55)56)16-18-44(42)51(22-26-62-32-34-64-30-28-60-8)46(49)20-14-38-12-10-13-39(48(38)66-25-11-24-53(5,6)7)15-21-47-50(3,4)43-37-41(68(57,58)59)17-19-45(43)52(47)23-27-63-33-35-65-31-29-61-9/h14-21,36-37H,10-13,22-35H2,1-9H3

InChI Key

MRAOVJTWSZZVAK-UHFFFAOYSA-N

SMILES

O=S(C1=CC2=C([N+](CCOCCOCCOC)=C(/C=C/C3=C(OCCC[N+](C)(C)C)/C(CCC3)=C/C=C4N(CCOCCOCCOC)C5=C(C=C(S(=O)([O-])=O)C=C5)C/4(C)C)C2(C)C)C=C1)([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ureter-Label-766;  UreterLabel766;  Ureter Label 766;  Ureter Label-766;  UL-766;  UL766;  UL 766

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ul 766

Strategic Design of the UL-766 Molecular Scaffold for Enhanced Properties

The molecular design of this compound was guided by the need for a fluorescent marker with efficient and selective renal clearance, as well as enhanced chemical stability within biological environments. fishersci.cauni.lunih.govfishersci.com As a heptamethine cyanine (B1664457), this compound operates in the near-infrared (NIR) range, a spectral window advantageous for in vivo optical imaging due to deeper tissue penetration and reduced autofluorescence. uni.lunih.gov

A key feature of the this compound scaffold is the incorporation of a C4'-O-alkyl substituent. fishersci.cauni.lunih.govfishersci.com This structural motif distinguishes it from molecules containing a C4'-O-aryl substituent, which have shown reactivity towards biological thiols like glutathione (B108866) and components of the cellular proteome. fishersci.cauni.lunih.govfishersci.com By employing a more robust C4'-O-alkyl linkage, this compound exhibits improved chemical stability in biological systems. dawnscientific.comnih.gov

Furthermore, the design aimed for a water-soluble and net-neutral molecule. fishersci.cauni.lunih.govfishersci.com This charge-balanced structure contributes to favorable pharmacokinetics, minimizing non-specific binding to serum proteins and membrane surfaces, and promoting efficient renal clearance. dawnscientific.comnih.gov The inclusion of triethylene glycol chains appended to the indolenine nitrogens enhances water solubility. nih.gov

Elucidation of Key Synthetic Pathways for this compound

The synthesis of this compound is achieved through a concise synthetic sequence. fishersci.cauni.lunih.govfishersci.com This pathway was specifically developed to provide access to the C4'-O-alkyl heptamethine cyanine structure, which is otherwise difficult to obtain. fishersci.cauni.lunih.govfishersci.com The synthesis of this compound has been previously described by Cha et al. macsenlab.com

A pivotal step in the synthesis of this compound involves an N- to O- transposition reaction. fishersci.cauni.lunih.govfishersci.com This rearrangement is instrumental in furnishing the C4'-O-alkyl substituted heptamethine cyanine core. fishersci.cauni.lunih.govfishersci.com This synthetic strategy provides a general approach to prepare C4'-O-alkyl heptamethine cyanines that may be inaccessible through alternative routes. fishersci.cauni.lunih.govfishersci.com

While detailed protocols for the optimization of reaction conditions and yields for this compound synthesis are not extensively detailed in the provided snippets, it is mentioned that the synthetic sequence has been successfully applied on a 0.5 g scale. nih.gov This scale was sufficient to provide material for extensive in vivo testing, suggesting that the synthetic route is amenable to producing quantities required for preclinical evaluation. nih.gov

Derivatization Strategies and Analog Generation from the this compound Core Structure

Modifying substituents on the core cyanine scaffold is a general strategy employed to tune the biological and photophysical properties of heptamethine cyanine dyes. uni.lu The this compound core structure serves as a basis for generating analogs with potentially altered characteristics.

Chemical modifications to the heptamethine cyanine scaffold, including that of this compound, can lead to tunable photophysical characteristics. For instance, the presence of the electron-donating meso-O-alkyl group in this compound contributes to its heptamethine polyene being electron-rich. dawnscientific.comnih.gov This electronic characteristic can influence its reactivity, such as its susceptibility to photobleaching by singlet oxygen, particularly when compared to analogs featuring electron-withdrawing groups like a meso-Aryl substituent. dawnscientific.comnih.gov Studies comparing this compound with other heptamethine cyanines like s775z and 756z highlight how structural variations impact properties such as absorption and emission maxima, molar absorptivity, quantum yield, and photostability. dawnscientific.com For example, s775z, a shielded analog, exhibits better photostability than this compound under irradiation. dawnscientific.comnih.gov

Comparative Photophysical Properties of Selected Dyes (Representative Data from Literature) researchgate.net

DyeAbsorption Maximum (nm)Emission Maximum (nm)Molar Absorptivity (M⁻¹cm⁻¹)Quantum Yield (ΦF)
ICG807822121,0000.093
MB67069071,2000.038
ZW800-1772788249,0000.151
CW800-CA786800237,0000.142
This compound766789229,0000.095
UreterGlow800830Not ReportedNot Reported

The synthetic methodology for this compound, particularly the N- to O- transposition reaction, provides a route to other inaccessible C4'-O-alkyl heptamethine cyanines, enabling the generation of structurally related analogs. fishersci.cauni.lunih.govfishersci.com Analogs such as s775z and 756z have been synthesized and compared to this compound to evaluate the impact of structural modifications on properties like photostability and aggregation behavior. dawnscientific.comnih.gov The appending of polar functional groups, such as the triethylene glycol chains in this compound, is a strategy used to influence properties like water solubility and clearance pathways in cyanine dyes. uni.lunih.gov

Advanced Chemical Characterization Techniques Applied to this compound and its Precursors

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds like this compound. physicsandmathstutor.comyoutube.comphdcentre.comarabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structural details of this compound. phdcentre.comarabjchem.orgthieme-connect.comresearchgate.net ¹H NMR provides information about the hydrogen atoms within the molecule, including their chemical environment and connectivity, through analysis of chemical shifts and coupling patterns. phdcentre.comresearchgate.net ¹³C NMR provides insights into the carbon skeleton of the molecule. phdcentre.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths. physicsandmathstutor.comyoutube.comphdcentre.comarabjchem.org Characteristic vibrational frequencies correspond to different chemical bonds and functional groups, aiding in structural confirmation.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of this compound and its fragments. physicsandmathstutor.comyoutube.comphdcentre.comarabjchem.org By measuring the mass-to-charge ratio (m/z) of ions, MS can confirm the molecular formula and provide fragmentation patterns that help piece together the structure. phdcentre.com Techniques such as Electrospray Ionization Mass Spectrometry (EIS-MS) are commonly used for analyzing polar and relatively large molecules like cyanine dyes. arabjchem.org

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are vital for separating this compound from reaction mixtures, isolating precursors, and assessing the purity of the final product. nih.govchromforum.orgalwsci.comelgalabwater.comomicsonline.orgdrug-dev.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile or thermally unstable compounds, which is applicable to cyanine dyes like this compound. alwsci.comelgalabwater.com HPLC separates components based on their differential affinities between a stationary phase and a liquid mobile phase. elgalabwater.com This technique is crucial for monitoring the progress of synthetic reactions, isolating the desired product, and quantifying impurities to determine the purity level. nih.govomicsonline.org

Gas Chromatography (GC): While HPLC is generally preferred for less volatile compounds, GC is effective for volatile and thermally stable substances. alwsci.comomicsonline.orgnih.gov Depending on the volatility of specific precursors or byproducts in the synthesis of this compound, GC coupled with detectors like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used for their analysis and purity assessment. alwsci.comomicsonline.orgnih.gov

Purity Assessment: Chromatographic methods, particularly HPLC, are routinely used to assess the purity of this compound. nih.govomicsonline.org The purity is typically determined by the percentage of the total peak area in the chromatogram corresponding to the peak of this compound. nih.gov Detailed research findings often include purity data obtained through these methods.

These advanced characterization techniques, when applied in combination, provide robust evidence for the successful synthesis and structural confirmation of this compound, as well as ensuring the quality and purity of the compound for research and potential applications.

Molecular Design Principles and Structure Property Relationships of Ul 766

Elucidation of Photophysical Properties and their Structural Determinants

UL-766 functions as a fluorescent marker, specifically emitting in the near-infrared (NIR) range. guidetopharmacology.orgresearchgate.net This is a crucial property for in vivo optical imaging, as light in the NIR window (around 700-900 nm) offers superior tissue penetration and reduced autofluorescence compared to visible light. guidetopharmacology.org this compound exhibits absorbance and emission maxima around 800 nm, aligning well with the optimal range for deep tissue imaging. guidetopharmacology.org Its fluorescence brightness has been reported to be comparable to that of other benchmark dyes used in similar applications.

The incorporation of a C4'-O-alkyl linker in this compound is noted for contributing to both high chemical stability and excellent optical properties. While detailed comparative data on how different C4'-O-alkyl substituents specifically tune fluorescence characteristics like quantum yield or emission maxima are not extensively detailed in the provided sources, the presence of this robust linkage is crucial for maintaining the integrity of the fluorophore. By enhancing chemical stability, the C4'-O-alkyl group helps preserve the favorable fluorescence characteristics of this compound under various conditions, preventing degradation that could lead to fluorescence quenching.

The design of this compound includes a charged functional group, a trimethylalkyl-ammonium ether, located proximate to the C4'-position of the cyanine (B1664457) polyene. guidetopharmacology.org This strategic placement of a charged group is a deliberate design principle aimed at mitigating the formation of undesirable H-aggregates, a common problem encountered with cyanine dyes. guidetopharmacology.org H-aggregates are typically non-fluorescent and can significantly diminish the performance of a fluorescent probe. By introducing a charge in proximity to the chromophore, the molecule's propensity for self-association into H-aggregates is reduced. This contributes to maintaining this compound in a fluorescent monomeric state, which is essential for its application as a bright and effective marker.

Chemical Stability and Intrinsic Reactivity Profiling of this compound

A significant advantage of this compound is its excellent chemical stability. guidetopharmacology.org This stability is partly attributed to the presence of the meso C-OAlkyl bond, which is more robust compared to the labile meso C-OAryl bond found in some other cyanine dyes. This enhanced stability is crucial for a compound intended for use in biological environments, where it may encounter various reactive species.

A key finding regarding the intrinsic reactivity of this compound is its lack of significant reactivity towards biological nucleophiles, including glutathione (B108866) and the cellular proteome. guidetopharmacology.orgresearchgate.net This is a notable improvement compared to molecules containing a C4'-O-aryl substituent, which have shown reactivity towards glutathione. guidetopharmacology.orgresearchgate.net Glutathione is a ubiquitous tripeptide in biological systems and a primary cellular defense against electrophilic species due to the nucleophilic nature of its thiol group. The reduced reactivity of this compound with biological nucleophiles is considered important from a clinical toxicology perspective, minimizing the potential for off-target covalent modifications of biological molecules. guidetopharmacology.org

Consistent with its lack of reactivity towards the cellular proteome, this compound is designed to minimize undesirable interactions with biological macromolecules. guidetopharmacology.orgresearchgate.net The charge-balanced structure plays a role in reducing non-specific binding, including to serum proteins. While the provided information primarily emphasizes the absence of covalent interactions with the proteome, the molecular design principles that minimize protein binding suggest a limited extent of non-covalent interactions as well. Non-covalent interactions, such as electrostatic interactions and dispersion forces, are crucial in molecular recognition and binding events in biological systems. The specific arrangement of charged and hydrophilic groups in this compound is intended to limit widespread non-specific non-covalent interactions with the diverse components of the cellular proteome, contributing to its favorable clearance and reduced potential for off-target effects.

Theoretical and Computational Approaches to this compound Molecular Behavior

Theoretical and computational chemistry methods play a crucial role in understanding the intricate relationship between a molecule's structure and its observable properties. These approaches, including quantum chemical calculations and molecular dynamics simulations, provide valuable insights into electronic structure, energy landscapes, conformational dynamics, and interactions with the surrounding environment. researchgate.netucla.eduaip.orgaps.orgresearchgate.netacs.orgworldscientific.comaip.orgdokumen.pub While specific detailed computational studies on this compound were not found in the surveyed literature, the general applicability of these methods to compounds with similar characteristics, such as cyanine dyes, allows for a discussion of how they could be employed to further elucidate the behavior of this compound.

Quantum Chemical Calculations of Electronic Transitions and Energy Landscapes

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for investigating the electronic structure of molecules. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to determine properties like molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and theoretical absorption and emission spectra. researchgate.netacs.orgworldscientific.com These calculations can provide insights into the nature of electronic transitions within the this compound molecule, explaining its absorption and emission characteristics in the NIR region. researchgate.netacs.org

Furthermore, quantum chemical methods can be applied to map the energy landscape of a molecule, identifying stable conformations (energy minima) and the transition states connecting them. arxiv.orgresearchgate.net While no specific energy landscape data for this compound was found, such calculations on similar cyanine structures could reveal important information about the molecule's flexibility and the relative stabilities of different spatial arrangements. arxiv.orgresearchgate.net This is particularly relevant for understanding how the molecule might behave in different environments or upon excitation.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on molecular behavior by simulating the movement of atoms and molecules over time based on classical mechanics. nih.govdovepress.commdpi.combangor.ac.uk These simulations are invaluable for studying conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. nih.govdovepress.commdpi.comresearchgate.net

Biological Interactions and Mechanistic Elucidation of Ul 766 in Preclinical Contexts

Cellular and Subcellular Distribution Studies of UL-766 in In Vitro Models

Detailed in vitro studies delineating the specific molecular pathways of this compound's cellular uptake and elimination are not extensively documented in the available literature. However, based on its molecular structure and the behavior of analogous zwitterionic fluorophores, its probable interactions at the cellular level can be inferred.

The mechanisms for cellular uptake of this compound have not been specifically elucidated through targeted in vitro experimentation. For structurally related zwitterionic near-infrared dyes, low cellular permeability is a key characteristic. nih.gov These molecules typically exhibit limited ability to cross the cell membrane via passive diffusion due to their hydrophilic nature and balanced charge.

Unlike targeted probes or lipophilic dyes that may be internalized through receptor-mediated endocytosis or by dissolving into the lipid bilayer, small, water-soluble molecules like this compound are less likely to accumulate within cells to a significant degree. Any minor uptake that occurs would likely be through non-specific, energy-dependent processes such as pinocytosis (fluid-phase endocytosis). Once inside, it is expected that this compound would remain primarily in the cytoplasm and within endosomal compartments without specific localization to organelles like the mitochondria or nucleus, a behavior consistent with its design for rapid systemic clearance rather than intracellular retention.

Similar to uptake mechanisms, specific molecular pathways for the efflux of this compound from cells have not been experimentally defined. For small molecules that are not substrates for specific transporters, intracellular elimination is often governed by concentration gradients and exocytosis. If this compound enters a cell via an endosomal pathway, it would likely be trafficked for lysosomal degradation or exocytosed back into the extracellular space. The lack of significant intracellular accumulation observed with similar zwitterionic dyes suggests that efflux mechanisms, or a simple lack of efficient uptake, prevent the compound from being retained within cells, a critical feature for an agent intended for imaging of excretory pathways. nih.gov

Investigation of Selective Renal Clearance Mechanisms in Preclinical Animal Models

Preclinical studies in rats and pigs have demonstrated that this compound undergoes exclusive and rapid renal clearance. rsc.org This high specificity for the urinary tract is a defining characteristic of the molecule and is central to its utility in medical imaging.

The selective elimination of this compound by the kidneys is primarily attributed to its physicochemical properties, which are optimized for efficient glomerular filtration. The process of renal clearance involves three main steps: glomerular filtration, tubular secretion, and tubular reabsorption. rsc.org

The molecular basis for this compound's specificity is understood as follows:

Size and Molecular Weight: The hydrodynamic diameter of a molecule is a critical determinant for its ability to pass through the glomerular filtration barrier, which typically has a size cutoff of approximately 5-6 nm. frontiersin.orgthno.org this compound is a small molecule designed to be well below this threshold, allowing for free filtration from the blood into the glomerular filtrate.

Hydrophilicity: The presence of triethylene glycol chains and a charged ammonium ether group renders this compound highly water-soluble. rsc.org This hydrophilicity prevents reabsorption from the renal tubules back into the bloodstream, as lipophilic molecules are more readily reabsorbed.

Low Protein Binding: Although direct quantitative data on the plasma protein binding of this compound is not available, related zwitterionic dyes are known for their low affinity for serum proteins like albumin. nih.gov Molecules that are not bound to proteins are freely available for glomerular filtration. This low non-specific binding is a key factor contributing to its rapid and efficient renal clearance.

These properties collectively ensure that once this compound enters the bloodstream, it is efficiently filtered by the glomeruli and remains trapped within the renal tubules, leading to its excretion in the urine without significant uptake by other organs.

The renal clearance mechanism of this compound is distinct when compared to other near-infrared fluorophores used in preclinical and clinical research. A comparative analysis highlights the structural features that dictate the pathway of elimination.

For instance, Indocyanine Green (ICG) , a clinically approved NIR dye, is known for its high plasma protein binding and subsequent clearance almost exclusively through the hepatobiliary system. In contrast, this compound's low protein binding and hydrophilicity direct it toward the renal pathway.

Another relevant comparator, IRDye 800CW , exhibits a more mixed clearance profile. While it is cleared by the kidneys, it also shows significant accumulation in the bile duct and intestine, indicating partial hepatobiliary clearance. rsc.org This is attributed to its higher propensity for non-specific interactions with proteins. rsc.org Studies have shown that modifying 800CW with polyethylene (B3416737) glycol (PEG) chains can enhance its renal clearance efficiency by improving its hydrodynamic properties and reducing non-specific interactions. nih.gov this compound achieves superior renal specificity through its intrinsic molecular design without the need for such conjugation.

The table below summarizes the clearance characteristics of these fluorophores.

FeatureThis compoundIRDye 800CWIndocyanine Green (ICG)
Primary Clearance Pathway Exclusive Renal rsc.orgMixed Renal and Hepatobiliary rsc.orgHepatobiliary
Plasma Protein Binding Low (inferred) nih.govModerate to High rsc.orgHigh
Non-Target Organ Signal Minimal rsc.orgPresent in bile duct, intestine rsc.orgPresent in liver
Molecular Design for Clearance Intrinsic hydrophilicity and zwitterionic character rsc.orgLess optimized; can be improved with PEGylation nih.govHigh lipophilicity and protein affinity

This table is based on data from preclinical studies and general knowledge of the compounds.

Analysis of Non-Specific Binding and its Molecular Implications for this compound

Non-specific binding to plasma proteins and tissues is a critical parameter that influences the pharmacokinetics, biodistribution, and signal-to-background ratio of an imaging agent.

In vitro studies have confirmed that this compound possesses high stability in serum, suggesting minimal unwanted reactions with serum components. rsc.org The molecular design of this compound, likely resulting in a zwitterionic or near-neutral charge at physiological pH, is crucial for minimizing non-specific binding. This is a common strategy to reduce interactions with the abundant negatively charged proteins in the blood, such as albumin. nih.gov

The molecular implications of this low non-specific binding are profound for its application in imaging:

High Bioavailability for Filtration: By avoiding sequestration by plasma proteins, a larger fraction of the injected this compound remains free in circulation and is available for glomerular filtration, contributing to its rapid and efficient renal clearance.

Low Background Signal: Minimal binding to non-target tissues (e.g., muscle, skin, liver) results in a very low background fluorescence signal. This directly enhances the contrast-to-background ratio, allowing for clear and high-resolution visualization of the kidneys and ureters. rsc.org

Prevention of Non-Target Accumulation: The chemical stability and low reactivity of this compound prevent its covalent binding to proteins, a mechanism of non-specific retention seen with other dyes. For example, some cyanine (B1664457) dyes can react with proteins through S-alkylation. rsc.org The structure of this compound is designed to avoid such reactive pathways, ensuring it does not permanently accumulate in tissues, which is a critical aspect for translational potential.

Studies on Interaction with Non-Target Biomolecules

A comprehensive review of available preclinical data reveals a lack of specific studies detailing the interaction of this compound with non-target biomolecules. Scientific inquiry into the broader biological effects of a compound typically includes an assessment of its off-target binding, which is crucial for understanding its complete pharmacological profile. Such studies are instrumental in predicting potential side effects and understanding any unexpected biological activities. However, for this compound, dedicated research into its binding affinity and functional modulation of proteins and other macromolecules outside of its intended target class appears to be limited.

In the broader context of molecular probe and drug development, the assessment of non-target interactions is a critical step. The distribution and potential for non-specific binding of molecular probes are often influenced by factors such as ionic charges on the molecule. These charges can affect interactions with various tissues and organs, leading to background signals in imaging or unintended biological effects. While these principles are well-established, specific data applying them to this compound are not currently available in the reviewed scientific literature.

Contribution of Molecular Design to the Observed Specificity Profile

The specificity of a molecular compound is a direct result of its chemical structure and the resulting physicochemical properties. In drug design, achieving high binding specificity for the intended target is a primary objective to ensure efficacy and minimize off-target effects. This is often achieved by tailoring the molecule to fit precisely into the binding site of the target protein, considering factors like shape complementarity, charge distribution, and hydrophobic interactions.

Methodological Advancements in Preclinical Bioimaging Facilitated by this compound

The development of novel molecular probes for in vivo imaging is a rapidly advancing field, enabling the non-invasive visualization of biological processes in real-time. These probes are essential for both basic research and the development of new diagnostic and therapeutic strategies.

Development of Novel Optical Imaging Techniques for In Vivo Molecular Probing

Optical imaging techniques, including fluorescence and bioluminescence, are powerful tools in preclinical research. The development of new molecular probes with improved brightness, photostability, and target specificity is a continuous effort. While there is a broad interest in developing new fluorescent dyes and conjugates for molecular imaging, there is no specific information available in the current body of scientific literature that links this compound to the development or facilitation of novel optical imaging techniques for in vivo molecular probing. The application of a compound as an imaging probe typically requires it to possess or be conjugated with a reporter molecule, such as a fluorophore, and there are no reports of such modifications or applications for this compound.

Application of this compound in Fundamental Biological Research Models (e.g., Renal Physiology)

Animal models are indispensable for understanding the pathophysiology of various diseases and for the preclinical evaluation of new therapeutic and diagnostic agents. Rodent models, in particular, are extensively used to study kidney diseases and to understand fundamental aspects of renal physiology. These models allow for the investigation of disease mechanisms and the identification of potential therapeutic targets.

The application of a novel compound like this compound in such models could potentially provide new insights into renal physiology or pathology. However, a review of the scientific literature did not yield any studies where this compound has been applied in fundamental biological research models related to renal physiology. The use of molecular probes in kidney disease models is an active area of research, but to date, this compound has not been reported as a tool in this specific field of study.

Future Directions in Ul 766 Chemical and Biological Research

Development of Novel UL-766 Analogs with Targeted Modifications

A significant area of future research involves the rational design and synthesis of novel this compound analogs. The aim of these modifications is to enhance desirable properties, such as photostability, fluorescence quantum yield, and targeting specificity, while maintaining or improving the favorable pharmacokinetic profile, particularly the exclusive renal clearance nih.govuva.nl. Previous comparative studies have already involved the synthesis of related heptamethine dyes like s775z and 756z to evaluate improved properties such as photostability under irradiation conditions relevant to in vivo imaging nih.gov.

Future efforts in analog development could focus on targeted modifications to the core heptamethine structure and its peripheral substituents. Modifying the C4′ position, a strategy previously employed in the development of this compound itself, could yield analogs with altered electronic or steric properties, influencing their interaction with biological environments and resistance to degradation acs.org. Introducing sterically shielding groups, similar to those explored in comparative dyes, could directly address the photobleaching susceptibility observed with this compound nih.gov. Furthermore, incorporating functional groups amenable to bioconjugation at specific sites could facilitate the creation of targeted probes for various biological targets.

The synthesis of these novel analogs will likely involve exploring different chemical strategies to introduce diverse substituents and structural motifs. Evaluating the chemical stability, photophysical properties (absorption and emission spectra, quantum yield, photostability), and pharmacokinetic behavior of these new compounds will be crucial in identifying superior candidates for specific applications.

Exploration of the this compound Scaffold for Broader Chemical Biology Applications

The this compound scaffold, as a chemically stable and renally cleared NIR fluorophore, holds significant potential for applications beyond its initial use in ureter visualization nih.govuva.nl. Chemical biology utilizes chemical principles and tools to study and manipulate biological systems nikon.compressbooks.pub. The integration of the this compound scaffold into chemical biology research can involve its use as a reporter molecule or a component of more complex chemical probes.

One avenue is the development of bioconjugates. The presence of functionalizable groups, or the introduction of such groups in novel analogs, allows for the covalent attachment of this compound to biomolecules such as antibodies, peptides, or nanoparticles acs.org. These conjugates could enable targeted fluorescence imaging of specific cells, tissues, or molecular targets involved in various biological processes or disease states. For instance, conjugating this compound to antibodies that recognize cancer-specific antigens could allow for targeted tumor visualization.

Furthermore, the this compound scaffold could be utilized in the design of activatable probes. These probes are designed to exhibit fluorescence only upon interaction with a specific enzyme, reactive species, or environmental change characteristic of a particular biological event. This could involve incorporating quenched versions of this compound into constructs that are cleaved or modified in the presence of a target analyte, restoring fluorescence.

The favorable water solubility and net-neutral charge of this compound are advantageous for biological applications, potentially reducing non-specific interactions and improving cellular uptake or targeting efficiency depending on the design of the probe acs.org. Future research will explore the chemical compatibility of the this compound scaffold with various conjugation strategies and the biological performance of the resulting probes in diverse cellular and in vivo models.

Integration of this compound Research with Emerging Bioimaging Technologies

The utility of this compound and its future analogs is closely tied to advancements in bioimaging technologies. As a NIR fluorophore, this compound is suitable for techniques that operate in this spectral window, offering advantages such as reduced autofluorescence and increased tissue penetration depth compared to visible light imaging researchgate.net.

Future research will involve integrating this compound-based probes with emerging and advanced bioimaging modalities. This includes high-throughput microscopy platforms that allow for rapid screening of cellular responses or molecular interactions in the presence of this compound or its analogs nikon.comcardiff.ac.uk. Confocal microscopy and super-resolution imaging techniques can provide higher spatial resolution, enabling the visualization of this compound localization and dynamics within cells and tissues at a more detailed level cardiff.ac.ukyork.ac.uk.

The application of this compound in fluorescence image-guided surgery is an existing area of research nih.govchildrensnational.org. Future directions may involve optimizing probe design and imaging protocols for enhanced sensitivity, specificity, and real-time visualization during surgical procedures. Furthermore, combining fluorescence imaging with other modalities, such as molecular imaging techniques, could provide complementary information and more comprehensive insights into biological processes researchgate.net. The development of imaging systems with improved sensitivity, faster acquisition times, and enhanced capabilities for quantitative analysis will further expand the applications of this compound-based probes.

Unexplored Molecular Interactions and Cellular Pathways Relevant to this compound Chemistry

While this compound is known for its exclusive renal clearance and low reactivity with thiols, a deeper understanding of its molecular interactions and how it is handled by cellular pathways could reveal new insights and potential applications nih.govuva.nl.

Future research could focus on comprehensively mapping the interactions of this compound and its analogs with various biomolecules beyond its intended targets, such as proteins, lipids, and nucleic acids. Although it is designed to be relatively inert, subtle interactions could influence its distribution, retention, or unexpected biological effects. Techniques like pull-down assays, mass spectrometry, and advanced spectroscopic methods could be employed to identify interacting partners.

Investigating the cellular uptake mechanisms and intracellular trafficking pathways of this compound and its modified versions is another important area. While renal clearance is dominant for the parent compound, understanding how modifications influence cellular permeability and localization could be crucial for developing targeted intracellular probes. This could involve using live-cell imaging techniques and genetic or pharmacological perturbations of specific cellular transporters or endocytic pathways ibecbarcelona.eu.

Furthermore, exploring the potential for this compound or its derivatives to interact with specific cellular signaling pathways, even indirectly, could uncover novel biological effects or applications. While not intended as a pharmacologically active compound, its presence and distribution within biological systems could potentially influence cellular behavior, particularly at higher concentrations or with specifically designed analogs taylorfrancis.comresearchgate.netapacsci.com. Research in this area would involve cellular assays, transcriptomic or proteomic analysis, and functional studies to assess any downstream effects on cellular processes.

Understanding these unexplored molecular interactions and cellular pathways will not only provide a more complete picture of this compound's behavior in biological systems but could also pave the way for designing analogs with tailored biological properties and novel applications in chemical biology and beyond.

Q & A

Basic Question

  • HPLC : Assess purity (>95% threshold).
  • Nuclear magnetic resonance (NMR) : Confirm functional group presence.
  • High-resolution MS : Verify molecular weight and detect impurities.
    Documentation must align with journal guidelines for reproducibility (e.g., Beilstein Journal of Organic Chemistry standards) .

How can researchers apply the FINER criteria to evaluate the translational potential of this compound studies?

Advanced Question

  • Feasible : Preclinical models must mimic human surgical conditions (e.g., inflamed tissue).
  • Novel : Highlight this compound’s exclusive renal excretion vs. existing probes.
  • Ethical : Adhere to institutional animal care protocols.
  • Relevant : Emphasize reduced iatrogenic injury rates in pelvic surgeries .

What strategies mitigate photobleaching of this compound during prolonged intraoperative imaging?

Advanced Question

  • Oxygen scavengers : Add ascorbic acid to reduce reactive oxygen species.
  • Pulsed excitation : Limit continuous NIR exposure.
  • Nanoparticle encapsulation : Stabilize the dye in micellar formulations. Validate photostability via time-lapse imaging under simulated surgical conditions .

How should researchers handle conflicting data on this compound's metabolic fate across studies?

Advanced Question

  • Meta-analysis : Pool data from multiple preclinical trials to identify trends.
  • Isotope tracing : Use ¹⁴C-labeled this compound to track metabolic pathways.
  • Transparency : Report batch-to-batch variability in synthesis and animal model heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.